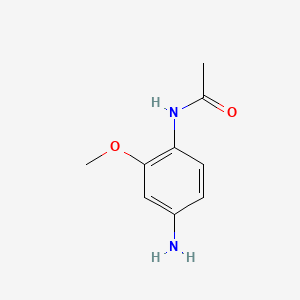

N-(4-Amino-2-methoxyphenyl)acetamid

Übersicht

Beschreibung

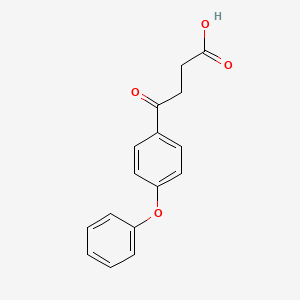

N-(4-amino-2-methoxyphenyl)acetamide is an organic compound that serves as an intermediate in the synthesis of pharmaceuticals, such as anticancer drugs. It is particularly noted as a precursor in the production of N-(4-amino-3-methoxyphenyl)methanesulfonamide, which is a part of the anticancer drug Amsacrine . The compound is characterized by the presence of an amino group and a methoxy group attached to a phenyl ring, which is further linked to an acetamide moiety.

Synthesis Analysis

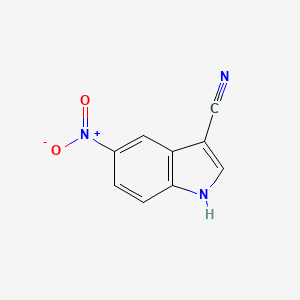

The synthesis of N-(4-amino-2-methoxyphenyl)acetamide involves the reduction of N-(2-methoxy-4-nitrophenyl)acetamide using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere . This method is a part of a two-step process in the overall synthesis of the anticancer drug side chain. Other related compounds, such as substituted N-(2-hydroxyphenyl)acetamides, have been synthesized from various nitrophenol precursors and characterized using spectroscopic methods . Additionally, the synthesis of related acetamide derivatives has been reported, which includes the use of different reagents and catalysts to achieve the desired functionalization and molecular structure .

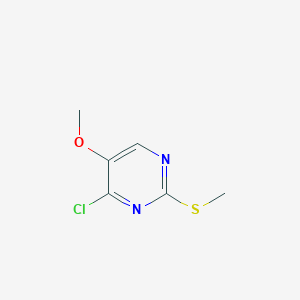

Molecular Structure Analysis

The molecular structure of N-(4-amino-2-methoxyphenyl)acetamide has been determined through X-ray crystallography, which reveals the spatial arrangement of atoms within the compound . The compound crystallizes from ethyl acetate and exhibits specific bonding patterns and molecular conformations. Similar compounds have been analyzed to show intramolecular hydrogen bonds and other non-covalent interactions that influence the stability and electronic properties of the molecules .

Chemical Reactions Analysis

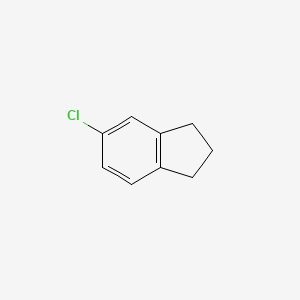

N-(4-amino-2-methoxyphenyl)acetamide can participate in various chemical reactions due to its functional groups. The amino group can act as a nucleophile in substitution reactions, while the acetamide moiety can be involved in condensation reactions. The methoxy group can influence the electronic properties of the phenyl ring, affecting the reactivity of the compound. The synthesis of related compounds demonstrates the versatility of acetamide derivatives in forming hydrogen bonds and other interactions that are crucial for their biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(4-amino-2-methoxyphenyl)acetamide, such as solubility, melting point, and stability, are determined by its molecular structure. The presence of both polar (amide) and non-polar (methoxy) groups can influence its solubility in various solvents. The compound's stability under different conditions is essential for its use as an intermediate in pharmaceutical synthesis. The related compounds' properties have been studied using various spectroscopic techniques and theoretical methods to understand their behavior in different environments .

Wissenschaftliche Forschungsanwendungen

Medizinische Chemie und Arzneimittelsynthese

N-(4-Amino-2-methoxyphenyl)acetamid dient als Baustein in der medizinischen Chemie für die Synthese verschiedener pharmazeutischer Verbindungen. Seine Amidgruppe und der substituierte Phenylring machen es zu einem vielseitigen Vorläufer für die Herstellung einer breiten Palette therapeutischer Wirkstoffe. So kann es zum Beispiel zur Synthese von Analoga bekannter Medikamente verwendet werden, um deren Wirksamkeit zu verbessern oder Nebenwirkungen zu reduzieren .

Studien zur biologischen Aktivität

Diese Verbindung wird in biologischen Studien verwendet, um ihre Interaktion mit biologischen Rezeptoren zu verstehen. Sie kann Teil von Assays sein, um ihre agonistischen oder antagonistischen Wirkungen auf bestimmte zelluläre Rezeptoren zu bestimmen, was für die Arzneimittelentwicklungsprozesse entscheidend ist .

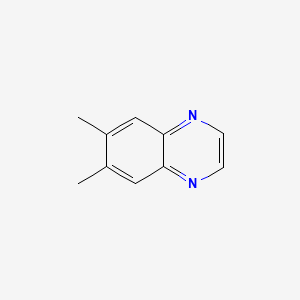

Berechnungschemie

In-silico-Studien verwenden oft this compound als Modellverbindung, um molekulare Wechselwirkungen wie Wasserstoffbrückenbindungen und Pi-Stacking zu untersuchen, die für die Bindung von Arzneimitteln an Rezeptoren von Bedeutung sind. Molekulare Docking-Studien können vorhersagen, wie Modifikationen an diesem Molekül seine Bindungsaffinität verbessern könnten .

Analytisches Benchmarking

Aufgrund seiner definierten Struktur und Eigenschaften wird this compound in der analytischen Chemie als Standard zur Kalibrierung von Instrumenten und Validierung analytischer Methoden wie HPLC und Massenspektrometrie verwendet .

Proteomforschung

Als biochemisches Werkzeug wird diese Verbindung in der Proteomik zur Untersuchung von Proteininteraktionen verwendet. Sie kann an Proteine oder Peptide gekoppelt oder damit markiert werden, um posttranslationale Modifikationen zu untersuchen oder Interaktionspartner zu identifizieren .

Sicherheitsprüfung und Wirksamkeitsprüfung

This compound wird Sicherheits- und Wirksamkeitstests unterzogen, um sicherzustellen, dass Derivate, die für die pharmazeutische Verwendung synthetisiert werden, keine Toxizität aufweisen. Es wird verschiedenen In-vitro- und In-vivo-Tests unterzogen, um seine pharmakokinetischen und pharmakodynamischen Profile zu beurteilen .

Wirkmechanismus

Target of Action

Similar compounds have been shown to interact with various receptors and enzymes .

Mode of Action

It’s known that similar compounds can oxidize primary aromatic amines .

Biochemical Pathways

Related compounds have been found to influence various biological activities .

Pharmacokinetics

Similar compounds have been studied for their pharmacokinetic properties .

Result of Action

Related compounds have been found to have various therapeutic activities .

Action Environment

The environment can play a significant role in the effectiveness of similar compounds .

Eigenschaften

IUPAC Name |

N-(4-amino-2-methoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-6(12)11-8-4-3-7(10)5-9(8)13-2/h3-5H,10H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMVYKWOITGSLDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20201411 | |

| Record name | 2-Acetylamino-5-aminoanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20201411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5329-15-7 | |

| Record name | 2-Acetylamino-5-aminoanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005329157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5329-15-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7551 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5329-15-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1873 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Acetylamino-5-aminoanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20201411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Acetylamino-5-aminoanisole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K8ZJ3JF8WF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the significance of N-(4-amino-2-methoxyphenyl)acetamide in pharmaceutical synthesis?

A1: N-(4-amino-2-methoxyphenyl)acetamide is a key intermediate in the synthesis of N-(4-amino-3-methoxyphenyl)methanesulfonamide. [] This latter compound serves as the side chain of Amsacrine, an anticancer drug. The provided research focuses on the isolation and characterization of this intermediate, highlighting its importance in the multi-step synthesis of a pharmaceutical compound.

Q2: How is N-(4-amino-2-methoxyphenyl)acetamide synthesized and characterized?

A2: The research describes the synthesis of N-(4-amino-2-methoxyphenyl)acetamide through the reduction of N-(2-methoxy-4-nitrophenyl)acetamide. [] This reduction is carried out in ethanol using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. The resulting N-(4-amino-2-methoxyphenyl)acetamide is then crystallized from ethylacetoacetate. [] While the abstract doesn't detail the spectroscopic characterization, it does mention that the compound's structure was confirmed, likely through techniques like NMR and mass spectrometry.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-Methylphenyl)sulfonyl]pyrrolidine](/img/structure/B1295941.png)